

Application Notes and Protocols for ENPP-1 Inhibitors in Experimental Use

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Compound of Interest

Compound Name: *Enpp-1-IN-15*

Cat. No.: *B15572953*

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Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway.[1][2] ENPP1 hydrolyzes the STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), thereby suppressing anti-tumor immunity.[2][3] Additionally, its role in ATP hydrolysis contributes to an immunosuppressive tumor microenvironment via adenosine production.[2][4] Small molecule inhibitors of ENPP1 are being investigated as promising cancer immunotherapeutics because they can restore STING-mediated immune responses.[5][6][7]

This document provides detailed application notes and protocols for the experimental use of a representative potent ENPP1 inhibitor, referred to herein as **ENPP-1-IN-15**. The information is compiled from publicly available data on various potent ENPP1 inhibitors.

Solubility and Stability

Proper handling and storage of **ENPP-1-IN-15** are crucial for maintaining its stability and activity.

Storage Conditions

| Form | Storage Temperature | Duration | Notes |
|--------------------------|---------------------|-----------------------------------|--|
| Powder | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3][8][9] |
| -20°C | Up to 1 month | [3][8][9] | |
| Working Solution | Room Temperature | Prepare fresh for each experiment | Avoid prolonged storage of diluted solutions.[3] |

In Vitro Solubility

For in vitro experiments, **ENPP-1-IN-15** is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to use fresh, anhydrous DMSO as the presence of moisture can reduce solubility.[9][10] If solubility issues arise, sonication or gentle heating can be used to aid dissolution.[8][9]

| Solvent | Maximum Concentration | Notes |
|---------|-----------------------|---------------------------------|
| DMSO | ≥ 250 mg/mL | May require sonication.[11][12] |

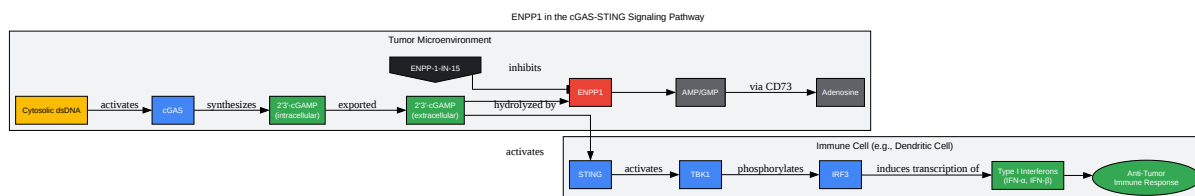
In Vivo Formulations

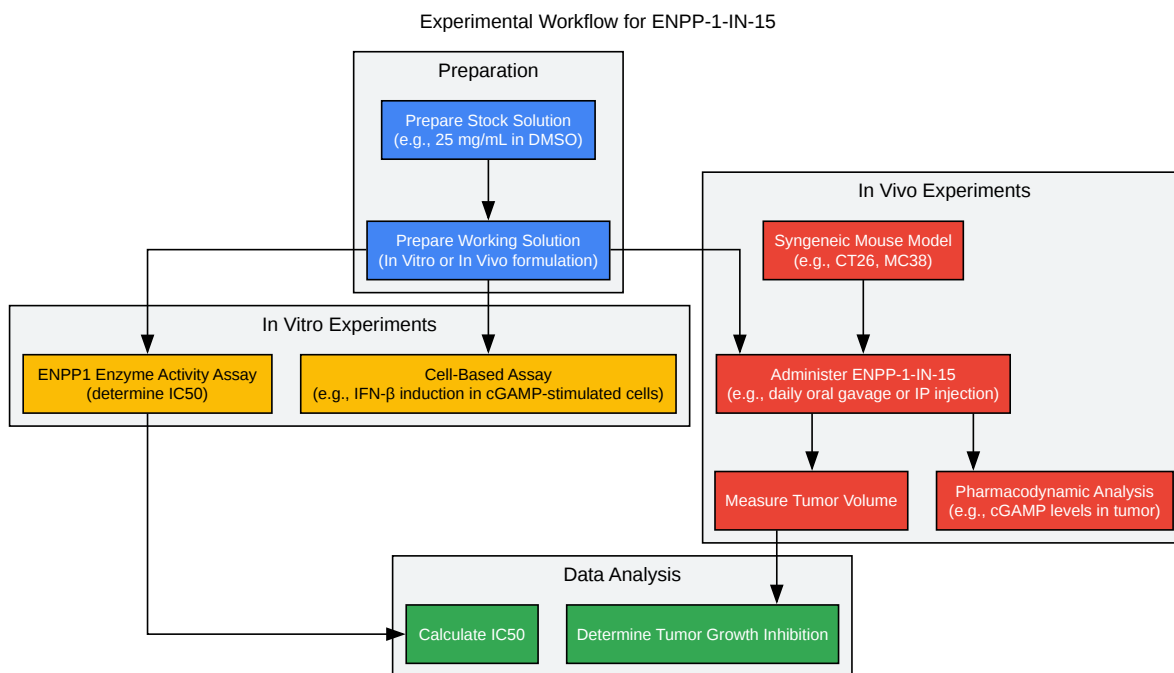
Due to low aqueous solubility, specific formulations are required for in vivo administration.[10][13] These solutions should be prepared fresh on the day of use.[10]

| Formulation Components (v/v) | Maximum Concentration | Administration Route |
|--|-----------------------|-------------------------------------|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.09 mM) | Injection (e.g., IP, IV, SC)[8][10] |
| 10% DMSO, 90% (20% SBE- β -CD in Saline) | 2.5 mg/mL (6.09 mM) | Injection[8][10] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.09 mM) | Injection[8][10] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **ENPP-1-IN-15** and a general workflow for its experimental use.





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